molecular formula C27H18N2O6 B13744345 1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione CAS No. 4104-49-8

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione

Cat. No.: B13744345
CAS No.: 4104-49-8
M. Wt: 466.4 g/mol
InChI Key: UTKGUAAJNFVYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione is a complex organic compound that belongs to the class of anthracenediones These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye production, and analytical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 9,10-anthracenedione, undergoes nitration to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups into amino groups.

    Hydroxylation: The intermediate compound is then subjected to hydroxylation reactions to introduce hydroxyl groups at the desired positions.

    Benzoylation: Finally, the compound undergoes benzoylation to attach the benzoyloxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized in the production of colorimetric sensors and analytical reagents.

Mechanism of Action

The mechanism of action of 1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: A well-known anthracenedione used in cancer therapy.

    Doxorubicin: Another anthracenedione with potent anticancer activity.

    Daunorubicin: Similar in structure and function to doxorubicin.

Uniqueness

1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

4104-49-8

Molecular Formula

C27H18N2O6

Molecular Weight

466.4 g/mol

IUPAC Name

[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] benzoate

InChI

InChI=1S/C27H18N2O6/c28-17-10-11-19(30)22-20(17)26(33)23-21(25(22)32)18(29)12-16(24(23)31)13-6-8-15(9-7-13)35-27(34)14-4-2-1-3-5-14/h1-12,30-31H,28-29H2

InChI Key

UTKGUAAJNFVYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.